molecular formula C15H10O4 B1209174 Alizarin 1-methyl ether CAS No. 6170-06-5

Alizarin 1-methyl ether

Cat. No.: B1209174
CAS No.: 6170-06-5
M. Wt: 254.24 g/mol
InChI Key: VRGZEPNGEFBVIZ-UHFFFAOYSA-N
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Scientific Research Applications

2-Hydroxy-1-methoxyanthraquinone has a wide range of applications in scientific research:

Mechanism of Action

Alizarin 1-methyl ether has been found to promote osteoblast proliferation and inhibit osteoclast TRAP activity . It also shows agonistic activities to the AHR receptor through activating the AHR-CYP1A1 signaling pathway in HepG2 cells .

Safety and Hazards

Alizarin 1-methyl ether is harmful if swallowed and causes serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Hydroxy-1-methoxyanthraquinone involves the oxidation of alizarin. Alizarin reacts with hydrogen peroxide to form alizarin quinone, which is then further oxidized with hydrogen peroxide to yield 2-Hydroxy-1-methoxyanthraquinone .

Industrial Production Methods: Industrial production of 2-Hydroxy-1-methoxyanthraquinone typically follows the same synthetic route as described above, with careful control of reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-1-methoxyanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties .

Comparison with Similar Compounds

  • 1,2-Dimethoxyanthraquinone
  • Morindone-5-methylether
  • Scopoletin
  • Fraxidin

Comparison: 2-Hydroxy-1-methoxyanthraquinone is unique due to its specific hydroxyl and methoxy functional groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it has shown superior antibacterial and anticancer activities .

Properties

IUPAC Name

2-hydroxy-1-methoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c1-19-15-11(16)7-6-10-12(15)14(18)9-5-3-2-4-8(9)13(10)17/h2-7,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGZEPNGEFBVIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70977275
Record name 2-Hydroxy-1-methoxyanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6170-06-5
Record name Alizarin 1-methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6170-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alizarin 1-methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006170065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-1-methoxyanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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